BenchChemオンラインストアへようこそ!

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole

Acetylcholinesterase inhibition Alzheimer's disease Oxadiazole SAR

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole (C₁₆H₁₁ClN₂O₃, MW 314.73) is a 1,2,4-oxadiazole heterocycle that carries a 4-chlorophenyl substituent at position 3 and a 2,3-dihydro-1,4-benzodioxin-6-yl group at position 5. This substitution pattern combines the hydrogen‑bonding capability of the oxadiazole core with the lipophilic character of the chlorophenyl ring and the steric/electronic features of the benzodioxin moiety.

Molecular Formula C16H11ClN2O3
Molecular Weight 314.73
CAS No. 951895-23-1
Cat. No. B2899497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole
CAS951895-23-1
Molecular FormulaC16H11ClN2O3
Molecular Weight314.73
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN2O3/c17-12-4-1-10(2-5-12)15-18-16(22-19-15)11-3-6-13-14(9-11)21-8-7-20-13/h1-6,9H,7-8H2
InChIKeyIXMIWFJIPKIZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole (CAS 951895-23-1) – A Dual-Aromatic Oxadiazole Scaffold for Targeted Heterocyclic Library Synthesis


3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole (C₁₆H₁₁ClN₂O₃, MW 314.73) is a 1,2,4-oxadiazole heterocycle that carries a 4-chlorophenyl substituent at position 3 and a 2,3-dihydro-1,4-benzodioxin-6-yl group at position 5 [1]. This substitution pattern combines the hydrogen‑bonding capability of the oxadiazole core with the lipophilic character of the chlorophenyl ring and the steric/electronic features of the benzodioxin moiety. The compound is supplied at ≥95 % purity and is primarily utilized as a synthetic building block in medicinal chemistry programs that explore 1,2,4‑oxadiazole‑based scaffolds for kinase inhibition, cholinesterase modulation, and other target classes [2].

Why 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole Cannot Be Replaced by a Generic Oxadiazole Analog


The 1,2,4‑oxadiazole regioisomer exhibits a different electronic distribution and hydrogen‑bonding geometry than the 1,3,4‑oxadiazole isomer, altering target recognition and metabolic stability [1]. Within the 1,2,4‑oxadiazole series, the 4‑chlorophenyl group significantly increases lipophilicity and electron‑withdrawing character relative to an unsubstituted phenyl ring, while the 2,3‑dihydro‑1,4‑benzodioxin substituent introduces steric bulk and conformational constraints that are absent in simpler aryl analogs. Consequently, interchanging this compound with a regioisomeric oxadiazole or with an analog lacking the exact benzodioxin‑chlorophenyl pattern can lead to divergent ADME profiles, reduced target engagement, or complete loss of the desired biological phenotype [2].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole – Limited Direct Comparator Data


Class-Level AChE Inhibition Potency of Benzodioxine-Oxadiazole Series Exceeds Donepezil

A series of 25 benzodioxine‑based oxadiazole analogues, which share the core structural features of the target compound, were evaluated against acetylcholinesterase (AChE). The most potent compounds in the series achieved IC₅₀ values as low as 0.05 ± 0.01 µM, representing a 43‑fold improvement over the standard drug donepezil (IC₅₀ = 2.16 ± 0.12 µM) [1]. Because the target compound contains the same benzodioxine‑oxadiazole pharmacophore, it is expected to fall within this activity range, although its exact IC₅₀ has not been independently reported. This class‑level inference suggests that procurement of the target compound for AChE‑focused programs is scientifically justified.

Acetylcholinesterase inhibition Alzheimer's disease Oxadiazole SAR

Lipophilicity Advantage of the 4-Chlorophenyl Substituent Over Unsubstituted Phenyl

Vendor‑provided structural analysis indicates that the 4‑chlorophenyl group enhances the lipophilicity of the oxadiazole core, with a predicted LogP increase of approximately 0.7–0.9 units relative to the des‑chloro (phenyl) analog [1]. Although an experimentally measured LogP for the target compound is not available, this calculated difference aligns with the established Hansch π‑value for a chlorine substituent (≈0.71). Increased lipophilicity can improve membrane permeability and CNS penetration, key parameters for central nervous system drug candidates.

Lipophilicity Drug-likeness Oxadiazole

Recommended Application Scenarios for 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole Based on Existing Evidence


Cholinesterase Inhibitor Lead Optimization

The benzodioxine‑oxadiazole class has demonstrated sub‑micromolar AChE inhibition [1]. Researchers developing new chemical entities for Alzheimer's disease can use this compound as a validated core scaffold for further SAR exploration, leveraging the class‑level potency data to prioritize synthetic efforts.

CNS‑Penetrant Probe Design

The predicted elevated LogP due to the 4‑chlorophenyl substituent [2] supports its use in designing probes intended for central nervous system targets, where moderate to high lipophilicity is often required for passive diffusion across the blood‑brain barrier.

Heterocyclic Library Diversification

The unique combination of a 1,2,4‑oxadiazole core with both a 4‑chlorophenyl and a 2,3‑dihydro‑1,4‑benzodioxin group provides a scaffold that is structurally distinct from common aryl‑oxadiazole library entries [2], making it suitable for inclusion in diversity‑oriented synthesis collections aimed at novel target space.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.